Pentobarbital calcium

Description

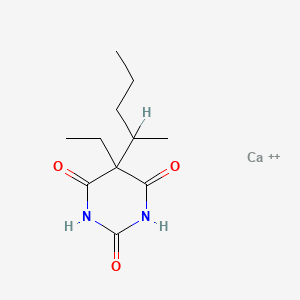

Structure

3D Structure of Parent

Properties

CAS No. |

7563-42-0 |

|---|---|

Molecular Formula |

C11H18CaN2O3+2 |

Molecular Weight |

266.35 g/mol |

IUPAC Name |

calcium;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2 |

InChI Key |

AJZCPCVZCDQEFK-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.[Ca+2] |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.[Ca+2] |

Other CAS No. |

7563-42-0 |

Origin of Product |

United States |

Foundational & Exploratory

Pentobarbital calcium molecular structure

An In-Depth Technical Guide to the Molecular Structure of Pentobarbital Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentobarbital is a short-acting barbiturate that has been a significant compound in medicine and pharmacology, primarily utilized for its sedative, hypnotic, and anticonvulsant properties.[1][2] While its use as a sedative-hypnotic in humans has been largely superseded by benzodiazepines, it remains a critical tool in veterinary medicine for anesthesia and euthanasia, and in clinical settings for the management of refractory status epilepticus.[2] The calcium salt of pentobarbital offers distinct physicochemical properties compared to its more common sodium salt, influencing its formulation and application.

This guide provides a comprehensive technical examination of the molecular structure of pentobarbital calcium. It is designed for professionals in research and drug development, offering insights into its chemical architecture, stereochemistry, method of structural determination, and the relationship between its form and function. By understanding the molecule from a foundational structural perspective, scientists can better appreciate its pharmacological behavior and analytical characterization.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific discourse and regulatory compliance. Pentobarbital calcium is the calcium salt of pentobarbital, a derivative of barbituric acid.[3] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | calcium bis(5-ethyl-2,6-dioxo-5-pentan-2-ylpyrimidin-4-olate) | [4] |

| Synonyms | Pentobarbital Calcium Salt, Nembutal Calcium, Repocal | [4][5] |

| CAS Number | 24876-35-5 (specific); 7563-42-0 (non-specific stoichiometry) | [4][6] |

| Molecular Formula | C₂₂H₃₄CaN₄O₆ | [4] |

| Molecular Weight | 490.61 g/mol | [4][6] |

The Core Pentobarbital Moiety: A Barbiturate Scaffold

At its heart, pentobarbital is a derivative of barbituric acid, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione ring. This heterocyclic core is the foundational scaffold for all barbiturates and is essential for their pharmacological activity.[7]

Key Structural Features:

-

Pyrimidine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. In its stable form, the ring exists predominantly in the tri-keto tautomeric form.[7]

-

5,5-Disubstitution: The carbon at the 5th position (C5) of the ring is a quaternary carbon, a critical feature for sedative-hypnotic activity.[7] Pentobarbital possesses two substituents at this position:

-

An ethyl group (-CH₂CH₃)

-

A 1-methylbutyl group (-CH(CH₃)CH₂CH₂CH₃), also known as a sec-pentyl group.[3]

-

The lipophilicity imparted by these alkyl substituents is a determining factor in the molecule's ability to penetrate the blood-brain barrier and exert its effects on the central nervous system (CNS).[7]

Caption: Core structure of the Pentobarbital moiety.

Stereochemistry: The Role of Chirality

The 1-methylbutyl substituent at the C5 position contains a chiral center, meaning pentobarbital exists as a pair of enantiomers: (R)-pentobarbital and (S)-pentobarbital.[8][9] Commercially, the drug is typically synthesized and administered as a racemic mixture, containing equal amounts of both enantiomers.[6][8]

This stereochemistry is not merely a structural footnote; it has profound implications for the drug's pharmacology. Research has demonstrated that the enantiomers have stereospecific actions on mammalian neurons:

-

(-)-Pentobarbital (S-isomer): This isomer is significantly more potent at enhancing the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It also demonstrates a stereoselective block of voltage-activated calcium channels.[9][10]

-

(+)-Pentobarbital (R-isomer): This isomer is much less active at potentiating GABA responses and can even produce excitatory effects at certain concentrations.[9][10]

The differential activity underscores the highly specific nature of the binding pocket on the GABA-A receptor and other neuronal targets.

Caption: Simplified representation of Pentobarbital enantiomers.

Formation and Ionic Structure of Pentobarbital Calcium

Pentobarbital is a weak acid due to the potential for deprotonation of the nitrogen atoms in the pyrimidine ring (pKa for similar barbiturates is ~7.8-8.3).[3] The calcium salt is formed by reacting two equivalents of pentobarbital with a calcium source, such as calcium hydroxide or calcium carbonate.[11]

The resulting structure is an ionic complex with a specific stoichiometry: two pentobarbital anions for every one calcium cation (Ca²⁺) .[4][6] The negative charge on the pentobarbital moiety arises from the deprotonation of one of the amide nitrogens, with the charge delocalized across the O=C-N-C=O system. The divalent calcium ion then forms an ionic bond with the negatively charged portion (likely an oxygen atom in the enol tautomer) of two separate pentobarbital molecules.[6]

This ionic arrangement significantly impacts the compound's physical properties, most notably its solubility. Unlike the highly water-soluble sodium salt, pentobarbital calcium is only sparingly soluble in water.[3]

Caption: Ionic complex of Pentobarbital Calcium.

Protocols for Structural Elucidation and Analysis

Determining and verifying the molecular structure of pentobarbital calcium requires a suite of advanced analytical techniques. Each method provides a different piece of the structural puzzle, and together they offer a complete and validated picture. The causality behind selecting this multi-technique approach is to ensure orthogonal validation, where the weaknesses of one method are compensated by the strengths of another.

Workflow for Structural Characterization

Caption: Workflow for structural elucidation.

A. X-Ray Crystallography: The Definitive 3D Structure

Rationale: X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique was instrumental in confirming the structures of related compounds like phenobarbital and codeine-barbiturate cocrystals.[13][14]

Step-by-Step Methodology:

-

Crystal Growth (Self-Validation Step): The ability to grow a high-quality single crystal is the first validation of sample purity.

-

Dissolve purified pentobarbital calcium in a minimal amount of a suitable solvent system (e.g., an ethanol/water or acetone/water mixture).

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

-

Select a well-formed, defect-free crystal for analysis.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[13]

-

Cool the crystal under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibration and improve data quality.

-

Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction data on a detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using direct methods (e.g., with software like SHELXT) to generate an initial electron density map and atomic model.[13]

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares techniques (e.g., with SHELXL) until the model converges with the data.[13]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Connectivity

Rationale: NMR spectroscopy probes the local chemical environment of specific nuclei (typically ¹H and ¹³C). It is exceptionally powerful for confirming the carbon-hydrogen framework and the connectivity of atoms within a molecule, serving as a crucial validation of the structure in solution. Proton NMR studies on pentobarbital have identified characteristic resonance peaks for its alkyl groups.[15]

Step-by-Step Methodology (¹H NMR):

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of pentobarbital calcium.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the low water solubility of the calcium salt). Add a small amount of a reference standard like tetramethylsilane (TMS).

-

-

Data Acquisition:

-

Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio by adjusting the number of scans.

-

-

Spectral Analysis:

-

Chemical Shift (δ): Confirm the presence of signals in the aliphatic region (typically 0.8-2.0 ppm) corresponding to the ethyl and 1-methylbutyl groups.

-

Integration: Measure the area under each peak. The ratio of these areas should correspond to the ratio of protons in the molecule (e.g., the 6 protons of the two terminal methyl groups vs. the 2 protons of the ethyl methylene group).

-

Splitting Patterns (J-coupling): Analyze the splitting of signals to confirm adjacent, non-equivalent protons, which validates the exact arrangement of the alkyl chains.

-

C. Mass Spectrometry (MS): Verifying Mass and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation, a unique fingerprint of the molecule. Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard in pharmaceutical analysis for both identification and quantification due to their high sensitivity and specificity.[16][17]

Step-by-Step Methodology (LC-MS/MS):

-

Sample Preparation and Chromatography:

-

Prepare a dilute solution of pentobarbital calcium in an appropriate solvent (e.g., acetonitrile/water).

-

Inject the solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column to chromatographically separate the analyte.[16]

-

-

Ionization:

-

The eluent from the LC is directed into the mass spectrometer's source.

-

Use Electrospray Ionization (ESI) in negative mode, which is effective for deprotonating the acidic pentobarbital molecule to form the precursor ion [M-H]⁻.[16]

-

-

Mass Analysis (MS/MS):

-

In the first quadrupole (Q1), select the precursor ion with the mass-to-charge ratio (m/z) corresponding to the pentobarbital anion (225.12).[3]

-

In the collision cell (Q2), fragment the precursor ion using an inert gas (e.g., argon).

-

In the third quadrupole (Q3), scan for the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely specific fingerprint for the molecule, confirming its identity even in complex matrices.[16]

-

Structure-Activity Relationship: From Molecule to Mechanism

The molecular structure of pentobarbital is intrinsically linked to its biological function as a CNS depressant.[2] Its mechanism of action is primarily centered on its interaction with the GABA-A receptor, a ligand-gated chloride ion channel.[2][18]

-

GABA-A Receptor Modulation: Pentobarbital binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[18] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[2][18] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to widespread CNS depression.

-

Role of Lipophilicity: The alkyl groups at C5 provide the necessary lipophilicity for the molecule to cross the blood-brain barrier and reach its target in the CNS. The balance of lipophilicity influences the onset and duration of action.

-

Inhibition of Other Channels: Beyond GABA modulation, pentobarbital can inhibit excitatory neurotransmission by blocking AMPA-type glutamate receptors and voltage-activated calcium channels.[7][10] This dual action of enhancing inhibition and suppressing excitation contributes to its potent sedative and anticonvulsant effects.

Caption: Structure-Activity Relationship of Pentobarbital.

Conclusion

The molecular structure of pentobarbital calcium is a precisely defined ionic complex, comprising a divalent calcium cation and two chiral pentobarbital anions. The core of each anion is a 5,5-disubstituted barbiturate ring, whose lipophilic side chains are critical for CNS penetration and whose stereochemistry influences pharmacological potency. The ionic nature of the calcium salt dictates its physical properties, such as its limited water solubility. A multi-pronged analytical approach, leveraging the definitive power of X-ray crystallography alongside the confirmatory data from NMR and mass spectrometry, is essential for its complete characterization. A thorough understanding of this structure is indispensable for drug development professionals and researchers, as it provides the fundamental basis for its mechanism of action, analytical detection, and formulation design.

References

- gsrs. (n.d.). PENTOBARBITAL CALCIUM.

- PubChem. (n.d.). Pentobarbital Calcium.

- EvitaChem. (n.d.). Buy Calcium pentobarbital (EVT-13867722) | 3330-47-0.

- PubChem. (n.d.). Pentobarbital.

- Wikipedia. (n.d.). Pentobarbital.

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control.

- Wikipedia. (n.d.). Pentobarbital (German).

- Japanese Pharmacopoeia. (n.d.). Pentobarbital Calcium.

- Merck Index. (n.d.). Pentobarbital.

- Gpatindia. (2020, April 21). PENTOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Pentobarbital Calcium?.

- Werz, M. A., & Macdonald, R. L. (1993). Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current. Journal of Neuroscience, 13(8), 3211-3221.

- PharmaCompass. (n.d.). Pentobarbital | Drug Information, Uses, Side Effects, Chemistry.

- NIST. (n.d.). Pentobarbital.

- Steudel, H., Steudel, A., & von Unruh, G. E. (1982). Assay for cyclo-, seco- and pentobarbital by multiple ion detection: kinetics after a single dose. Journal of Clinical Chemistry and Clinical Biochemistry, 20(4), 267-269.

- NIST. (n.d.). Pentobarbital.

- ISMRM. (n.d.).

- U.S. Food & Drug Administration. (n.d.). Lib 4648 Determination of pentobarbital in tallow using liquid chromatography.

- U.S. Food & Drug Administration. (n.d.). LIB 4665 determination of pentobarbital in ingredients.

- ChemicalBook. (n.d.). 76-74-4 CAS MSDS (Pentobarbital) Melting Point Boiling Point Density CAS Chemical Properties.

- Wikipedia. (n.d.). X-ray crystallography.

- Huang, L. Y., & Barker, J. L. (1980). Pentobarbital: stereospecific actions of (+) and (-) isomers revealed on cultured mammalian neurons. Science, 207(4427), 195-197.

- Shutterstock. (n.d.). Pentobarbital Molecular Structure 3d Sedative Structural Stock Illustration.

- ChemicalBook. (n.d.). Pentobarbital synthesis.

- UTMB Research Experts. (n.d.). Pentobarbital: Stereospecific actions of (+) and (-) isomers revealed on cultured mammalian neurons - Fingerprint.

- Sandeep, S., & Garlapati, V. (2024). Pentobarbital. In StatPearls.

- Cayman Chemical. (n.d.). Pentobarbital, (±)-Pentobarbitone, CAS Number: 76-74-4.

- MacLeod, E. B., & Cottrell, J. E. (2001). Pentobarbitone modulates calcium transients in axons and synaptic boutons of hippocampal CA1 neurons. The Journal of Physiology, 534(Pt 3), 753–761.

- Roy, I., Smith, G., & Lawson, B. (2020). A computational model of spatio-temporal cardiac intracellular calcium handling with realistic structure and spatial flux distribution from sarcoplasmic reticulum and t-tubule reconstructions.

- Bolte, M., et al. (2023). Cocrystal of Codeine and Cyclopentobarbital. Molbank, 2023(4), M1722.

- De-Guin, E., et al. (2005). Structure determination of forms I and II of phenobarbital from X-ray powder diffraction. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 80-88.

- Lain, R. F., Hess, M. L., & Briggs, F. N. (1972). Effect of sodium pentobarbital on calcium in mammalian heart muscle. American Journal of Physiology-Legacy Content, 222(2), 339-344.

Sources

- 1. Pentobarbital - Wikipedia [en.wikipedia.org]

- 2. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentobarbital | C11H18N2O3 | CID 4737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentobarbital Calcium | C22H34CaN4O6 | CID 656845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentobarbital [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PENTOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Pentobarbital – Wikipedia [de.wikipedia.org]

- 9. Pentobarbital: stereospecific actions of (+) and (-) isomers revealed on cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy Calcium pentobarbital (EVT-13867722) | 3330-47-0 [evitachem.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure determination of forms I and II of phenobarbital from X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cds.ismrm.org [cds.ismrm.org]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

- 18. What is the mechanism of Pentobarbital Calcium? [synapse.patsnap.com]

An In-Depth Technical Guide to the Interaction of Pentobarbital Calcium with the GABA-A Receptor

This guide provides a comprehensive technical overview of the molecular interactions between pentobarbital calcium and the γ-aminobutyric acid type A (GABA-A) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and anesthetic mechanisms. We will delve into the core principles of GABA-A receptor function, the specific modulatory actions of pentobarbital, and the experimental methodologies used to elucidate these interactions.

The GABA-A Receptor: The Brain's Primary Inhibitory Hub

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1][2][3] Comprised of five subunits arranged around a central chloride (Cl⁻) ion pore, the receptor's activation by its endogenous ligand, GABA, leads to an influx of chloride ions.[1][2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[1][2] The vast heterogeneity of GABA-A receptor subtypes, arising from different combinations of its 19 possible subunits (e.g., α, β, γ, δ), underlies the diverse physiological and pharmacological responses observed in different brain regions.[4][5]

Pentobarbital Calcium: A Potent Allosteric Modulator

Pentobarbital, a member of the barbiturate class of drugs, exerts its sedative, hypnotic, and anticonvulsant effects primarily through its interaction with the GABA-A receptor.[1][6] It functions as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's function.[2][3][7][8]

Mechanism of Action: Prolonging Inhibition

Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, pentobarbital increases the duration of time the chloride ion channel remains open.[1][6][7] This prolonged channel opening leads to a greater influx of chloride ions for each binding event of GABA, resulting in a more potent and sustained inhibitory effect.[1] At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA, an action that contributes to its anesthetic and potentially toxic effects.[6][9][10]

The binding site for barbiturates is located within the transmembrane domain of the GABA-A receptor, at the interface between subunits.[7][10][11] This is a physically distinct location from the GABA binding site, which is situated at the interface of the α and β subunits in the extracellular domain, and the benzodiazepine binding site at the α and γ subunit interface.[5][7]

The Role of Calcium in Receptor Modulation

While pentobarbital's primary interaction is with the GABA-A receptor itself, intracellular calcium (Ca²⁺) levels can modulate the receptor's function. Studies have shown that an increase in intracellular Ca²⁺ can potentiate GABA-A receptor currents, an effect that may be mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[12][13][14] This suggests a potential interplay between excitatory signaling pathways that elevate intracellular calcium and the inhibitory effects mediated by GABA-A receptors, which could be further amplified by pentobarbital. However, it is important to note that pentobarbital's direct modulatory effect on the GABA-A receptor is not dependent on calcium.

Visualizing the Interaction: Signaling Pathways and Workflows

To better understand the complex interplay between pentobarbital, the GABA-A receptor, and downstream signaling, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Pentobarbital's Allosteric Modulation of the GABA-A Receptor.

Caption: Key Experimental Workflows for Studying Pentobarbital-GABA-A Receptor Interaction.

Quantitative Analysis of Pentobarbital's Interaction

The affinity and efficacy of pentobarbital at the GABA-A receptor can be quantified using various experimental techniques. The following table summarizes key quantitative data from the literature.

| Parameter | Description | Typical Value Range | Receptor Subtype Dependence | Reference |

| EC₅₀ (Potentiation) | The concentration of pentobarbital that produces 50% of the maximal potentiation of a submaximal GABA response. | 20-53 µM | Varies with subunit composition, with α6-containing receptors showing higher sensitivity. | [15][16] |

| EC₅₀ (Direct Activation) | The concentration of pentobarbital that directly elicits 50% of its maximal current in the absence of GABA. | 58 µM to >500 µM | Highly dependent on the α subunit; α6-containing receptors are most sensitive. | [15] |

| IC₅₀ (Inhibition) | The concentration of pentobarbital that inhibits 50% of the maximal GABA-elicited current. | ~1-10 mM | Less characterized, but occurs at high concentrations. | [10][17] |

| Effect on Channel Kinetics | The primary kinetic change induced by pentobarbital. | Increases the mean open time of the chloride channel. | Consistent across various subtypes. | [16][18][19] |

Experimental Protocols for Investigating the Interaction

The following sections provide detailed, step-by-step methodologies for two key experiments used to characterize the interaction between pentobarbital calcium and the GABA-A receptor.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel activity in response to drug application.

Objective: To measure the potentiation of GABA-elicited currents by pentobarbital in cultured neurons.

Materials:

-

Cultured primary neurons or a suitable neuronal cell line expressing GABA-A receptors.

-

External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

-

GABA stock solution.

-

Pentobarbital calcium stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation: Plate and culture neurons to an appropriate density.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration:

-

Position the micropipette over a single neuron.

-

Apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve whole-cell configuration.

-

-

Voltage Clamp: Clamp the cell membrane potential at -60 mV.

-

Baseline GABA Response:

-

Perfuse the cell with the external solution.

-

Apply a brief pulse of a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

-

Wash out the GABA and allow the current to return to baseline.

-

-

Pentobarbital Potentiation:

-

Co-apply the same concentration of GABA along with a specific concentration of pentobarbital.

-

Record the potentiated chloride current.

-

-

Data Analysis:

-

Measure the peak amplitude of the baseline and potentiated currents.

-

Calculate the percentage potentiation for different concentrations of pentobarbital to generate a dose-response curve and determine the EC₅₀.

-

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of pentobarbital for the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of pentobarbital for the binding of a radiolabeled GABA-A receptor agonist.

Materials:

-

Rat or mouse brain tissue.

-

Homogenization buffer (e.g., Tris-HCl buffer).

-

Radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA).[20][21][22]

-

Unlabeled pentobarbital calcium.

-

Unlabeled GABA (for determining non-specific binding).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled pentobarbital to compete for binding.

-

Include tubes with only the radioligand (total binding) and tubes with the radioligand and a saturating concentration of unlabeled GABA (non-specific binding).

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.[23]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the pentobarbital concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of pentobarbital that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Conclusion and Future Directions

The interaction between pentobarbital calcium and the GABA-A receptor is a cornerstone of its clinical efficacy and a critical area of study in neuropharmacology. As a positive allosteric modulator, pentobarbital enhances GABAergic inhibition by prolonging the opening of the receptor's chloride channel. This mechanism is distinct from that of other modulators like benzodiazepines, highlighting the complex and nuanced regulation of the GABA-A receptor.

Future research will likely focus on several key areas:

-

Subtype-Specific Modulation: A deeper understanding of how pentobarbital differentially modulates the vast array of GABA-A receptor subtypes will be crucial for developing more targeted therapeutics with fewer side effects.

-

Structural Biology: High-resolution structural studies of pentobarbital bound to different GABA-A receptor subtypes will provide invaluable insights into the precise molecular determinants of its action.

-

Interaction with Other Signaling Pathways: Further exploration of the interplay between pentobarbital's effects and intracellular signaling cascades, such as those involving calcium, will offer a more holistic view of its impact on neuronal function.

By continuing to employ and refine the experimental approaches outlined in this guide, the scientific community can further unravel the complexities of pentobarbital's interaction with the GABA-A receptor, paving the way for the development of safer and more effective anesthetic and anticonvulsant therapies.

References

- Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.).

- What is the mechanism of Pentobarbital Calcium? - Patsnap Synapse. (2024-07-17).

- GABA and pentobarbital potentiation of chloride influx into microsacs is influenced by incubation time. (1993). Brain Research, 619(1-2), 319-323. doi: 10.1016/0006-8993(93)91627-5

- Effects of intracellular calcium on GABAA receptors in mouse cortical neurons. (n.d.). PubMed.

- Effects of acute pentobarbital administration on GABAA receptor-regulated chloride uptake in rat brain synaptoneurosomes. (n.d.). PubMed.

- Pentobarbital modulatory effect on GABA binding sites in developing chick optic lobe. (n.d.).

- Pentobarbital. (n.d.). In Wikipedia.

- Pentobarbital enhances GABAergic neurotransmission to cardiac parasympathetic neurons, which is prevented by expression of GABA(A) epsilon subunit. (n.d.). PubMed.

- Regulation of GABAA Receptors Induced by the Activation of L-Type Voltage-Gated Calcium Channels. (2021-06-29). MDPI.

- Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons. (n.d.). PNAS.

- Modulation of GABAergic receptor binding by activation of calcium and calmodulin-dependent kinase II membrane phosphorylation. (n.d.). PubMed.

- Application Notes and Protocols: Radioligand Binding Assays for Allosecurinine at GABA-A Receptors. (n.d.). Benchchem.

- Barbiturate. (n.d.). In Wikipedia.

- Allosteric Modulation of αβδ GABAA Receptors. (n.d.). PMC - PubMed Central.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI.

- Characterization of GABA Receptors. (n.d.). PMC - PubMed Central.

- Modulation of GABA-induced peak currents by pentobarbital. (n.d.). ResearchGate.

- Potentiation of the effects of GABA by pentobarbitone. (n.d.). PubMed.

- GABAA Receptor-Related Chloride Flux of Rats Receiving Continuous Intracerebroventricular Infusion of Pentobarbital. (1996). Journal of Biomedical Science, 3(1), 41-46. doi: 10.1007/BF02253577

- GABAA Receptor: Positive and Negative Allosteric Modulators. (n.d.). PMC - PubMed Central.

- Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. (n.d.). PMC - NIH.

- Chloride-dependent stimulation of GABA and benzodiazepine receptor binding by pentobarbital. (1981). Brain Research, 225(1), 212-216. doi: 10.1016/0006-8993(81)90333-4

- GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery.

- Effects of propofol and pentobarbital on ligand binding to GABAA receptors suggest a similar mechanism of action. (n.d.). Canadian Science Publishing.

- Identification of structures within GABAA receptor alpha subunits that regulate the agonist action of pentobarbital. (n.d.). PubMed.

- Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination. (n.d.). PubMed.

- What are GABAA receptor positive allosteric modulators and how do they work?. (2024-06-21).

- Radioligand binding affinities for GABAA receptors a, Ligand affinities... (n.d.). ResearchGate.

- Effects of pentobarbital on GABA(A) receptor related chloride flux. (1992). Elibrary.

- Modulation of GABAA receptor channel gating by pentobarbital. (n.d.). PMC - PubMed Central.

- GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia.

- Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. (n.d.). PubMed.

- GABAA receptor mediated elevation of Ca2+ and modulation of gonadotrophin-releasing hormone action in alphaT3-1 gonadotropes. (n.d.). PubMed.

- Activation of α6-containing GABAA receptors by pentobarbital occurs through a different mechanism than activation by GABA. (n.d.). NIH.

- GABAA receptor: a unique modulator of excitability, Ca2+ signaling, and catecholamine release of rat chromaffin cells. (2017-11-03). PubMed.

- Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA | Request PDF. (2025-08-07). ResearchGate.

- Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (n.d.). Frontiers.

- Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (2016-06-16). PMC.

- GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry. NCBI Bookshelf.

- Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition. (n.d.). PubMed.

- Electrophysiology of ionotropic GABA receptors. (n.d.). PMC - PubMed Central.

- GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. (n.d.). PubMed Central.

- GABAA receptor mapping in human using non-invasive electrophysiology. (2020-05-12). ResearchGate.

- Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. (2009-05-15). PMC - PubMed Central.

- Structure, Function, and Modulation of GABAA Receptors. (n.d.). PMC - PubMed Central.

- Electrophysiological receptor mapping of GABAA receptors. (2020-05-12). bioRxiv.

Sources

- 1. What is the mechanism of Pentobarbital Calcium? [synapse.patsnap.com]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Identification of structures within GABAA receptor alpha subunits that regulate the agonist action of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentobarbital - Wikipedia [en.wikipedia.org]

- 7. Barbiturate - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of intracellular calcium on GABAA receptors in mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of GABAergic receptor binding by activation of calcium and calmodulin-dependent kinase II membrane phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

Pentobarbital's Inhibition of Ionotropic Glutamate Receptors: A Technical Guide to Mechanisms and Measurement

I. Introduction

A. Glutamate Receptors: The Primary Excitatory Switches of the CNS

Glutamate is the most abundant excitatory neurotransmitter in the central nervous system (CNS), and its receptors are fundamental to a vast array of neurological processes, including synaptic plasticity, learning, and memory. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are broadly classified into three subtypes based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors. The precise functioning of these receptors is critical for maintaining the delicate balance of excitation and inhibition in the brain.

B. Pentobarbital: A Multifaceted CNS Depressant

Pentobarbital, a short-acting barbiturate, has a long history of clinical use as a sedative, hypnotic, and anticonvulsant.[1] Its primary mechanism of action is the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] By increasing the duration of chloride channel opening, pentobarbital enhances inhibitory neurotransmission, leading to a general depression of CNS activity.[2] However, the pharmacological profile of pentobarbital is not limited to its effects on the GABAergic system. It is now well-established that pentobarbital also exerts significant inhibitory effects on excitatory neurotransmission by directly modulating ionotropic glutamate receptors.[1][3]

C. Scope of the Guide: Delving into the Inhibitory Actions of Pentobarbital on Glutamate Receptors

This technical guide provides an in-depth exploration of the molecular mechanisms underlying pentobarbital's inhibition of AMPA, NMDA, and kainate receptors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important aspect of pentobarbital's pharmacology. The guide details the nature of the inhibition for each receptor subtype, presents quantitative data on its potency, and provides step-by-step experimental protocols for characterizing these interactions using whole-cell patch-clamp electrophysiology and radioligand binding assays.

II. Molecular Mechanisms of Pentobarbital-Mediated Glutamate Receptor Inhibition

Pentobarbital's inhibitory action on glutamate receptors is a key contributor to its overall CNS depressant effects. The mechanisms of this inhibition vary between the different receptor subtypes.

A. AMPA Receptor Inhibition

Pentobarbital inhibits AMPA receptor function in a subunit-dependent and non-competitive manner.

-

Subunit-Dependent Sensitivity: The subunit composition of the AMPA receptor tetramer significantly influences its sensitivity to pentobarbital. Receptors containing the GluA2 subunit exhibit a much higher sensitivity to blockade by pentobarbital.[4] This suggests that the GluA2 subunit alters the receptor's structure in a way that facilitates its interaction with the barbiturate.[4] The presence of a specific arginine residue in the M2 transmembrane segment of the GluA2 subunit is a critical determinant of this high sensitivity.[5]

-

Nature of Inhibition: The inhibition of AMPA receptors by pentobarbital is non-competitive. This means that pentobarbital does not bind to the glutamate binding site and its inhibitory effect is not overcome by increasing concentrations of glutamate. Instead, it is proposed that pentobarbital binds to a distinct site on the receptor-channel complex, acting as a wedge to prevent the conformational changes necessary for ion channel opening.

B. NMDA Receptor Inhibition

Pentobarbital also inhibits NMDA receptor function through a non-competitive mechanism that affects the channel's gating properties.

-

Non-competitive Antagonism: Similar to its action on AMPA receptors, pentobarbital acts as a non-competitive antagonist at NMDA receptors.[6] This indicates that it binds to a site other than the glutamate or glycine binding sites.

-

Effects on Channel Gating: Patch-clamp studies have revealed that pentobarbital reduces the probability of NMDA receptor channel opening.[1] This is achieved by shortening the mean open time and decreasing the burst length of channel activity, without altering the single-channel conductance.[1] This modulation of channel gating contributes to the overall reduction in excitatory current.

C. Kainate Receptor Inhibition

The interaction of pentobarbital with kainate receptors is more complex and appears to be context-dependent. While pentobarbital can inhibit kainate-evoked responses, its effect can be influenced by the presence of other modulators.[7][8] For instance, in some preparations, the blockade of kainate-induced depolarizations by certain AMPA receptor antagonists is reversed by pentobarbital.[7] This suggests an intricate interplay between pentobarbital, kainate receptors, and other components of the synaptic environment. The precise molecular mechanism of direct pentobarbital inhibition of kainate receptors is an area of ongoing investigation.

III. Experimental Methodologies for Characterizing Pentobarbital's Inhibitory Effects

The inhibitory effects of pentobarbital on glutamate receptors can be quantitatively assessed using a combination of electrophysiological and biochemical techniques.

A. Electrophysiological Analysis: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is a powerful tool for studying the effects of drugs on ion channel function with high temporal and spatial resolution.[2]

-

Principle of the Technique: This technique involves forming a high-resistance seal between a glass micropipette and the membrane of a single neuron. The membrane patch is then ruptured, allowing for the control of the cell's membrane potential and the recording of the ionic currents flowing across the entire cell membrane.

-

Step-by-Step Protocol for Measuring Pentobarbital's Effect on Glutamate-Evoked Currents:

-

Preparation of Neuronal Cultures or Brain Slices:

-

For neuronal cultures, plate dissociated neurons on coverslips and maintain in appropriate culture conditions for several days to allow for maturation and receptor expression.

-

For brain slices, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Cut slices to a thickness of 250-350 µm using a vibratome.

-

-

Recording Solutions:

-

External (aCSF) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂/5% CO₂. To isolate glutamate receptor currents, include blockers for GABA-A receptors (e.g., picrotoxin or bicuculline) and voltage-gated sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium).

-

Internal (Pipette) Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.2-7.3 with CsOH. The use of cesium and QX-314 helps to block potassium and sodium currents from inside the cell.

-

-

Recording Configuration and Data Acquisition:

-

Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance (e.g., using a microscope with DIC optics), approach a neuron with the patch pipette and apply gentle positive pressure.

-

Once in proximity to the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Drug Application:

-

Apply glutamate receptor agonists (e.g., glutamate, AMPA, NMDA, kainate) to the bath or locally using a fast-perfusion system to evoke inward currents.

-

After establishing a stable baseline response to the agonist, co-apply varying concentrations of pentobarbital with the agonist.

-

-

Data Analysis to Determine IC₅₀ Values:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of pentobarbital.

-

Normalize the current amplitude in the presence of pentobarbital to the control response.

-

Plot the normalized response against the logarithm of the pentobarbital concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

-

-

B. Biochemical Analysis: Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

-

Principle of the Technique: This method involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand that binds to the receptor. The amount of bound radioactivity is then measured to quantify the number of receptors or to determine the binding affinity of unlabeled drugs that compete for the same binding site.

-

Step-by-Step Protocol for Competition Binding Assay:

-

Membrane Preparation:

-

Homogenize the brain tissue or cells expressing the glutamate receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Radioligand and Competitor Setup:

-

Choose a suitable radioligand that specifically binds to the glutamate receptor subtype of interest (e.g., [³H]AMPA, [³H]MK-801 for NMDA receptors, [³H]kainate).

-

Prepare a series of dilutions of unlabeled pentobarbital to serve as the competitor.

-

-

Incubation and Separation of Bound/Free Ligand:

-

In a multi-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the absence (total binding) or presence of increasing concentrations of pentobarbital.

-

To determine non-specific binding, use a high concentration of a known saturating unlabeled ligand for the receptor.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis to Determine Kᵢ Values:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pentobarbital concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

-

IV. Quantitative Analysis and Data Presentation

A. Table of Inhibitory Potency: IC₅₀ Values of Pentobarbital for Glutamate Receptor Subtypes

| Receptor Subtype | Preparation | Agonist | Pentobarbital IC₅₀ (µM) | Reference |

| AMPA (GluA2-containing) | Acutely dissociated CA1 hippocampal neurons (wild-type) | Kainate | 51 | [8] |

| AMPA (GluA2-lacking) | Acutely dissociated CA1 hippocampal neurons (GluA2 null mutant) | Kainate | 301 | [8] |

| NMDA | Neurons from olfactory bulb and tubercle | NMDA | ~250 | [1] |

Note: Direct binding affinity (Kᵢ) values for pentobarbital at glutamate receptors are not as readily available in the literature as for its primary target, the GABA-A receptor.

B. Visualizing the Mechanisms: Graphviz Diagrams

Caption: Workflow for whole-cell patch-clamp electrophysiology.

A. Synthesizing the Current Knowledge

Pentobarbital's inhibitory effects on ionotropic glutamate receptors are a significant component of its pharmacological profile, contributing to its sedative, hypnotic, and anticonvulsant properties. The non-competitive inhibition of AMPA and NMDA receptors, with a notable subunit-dependency for AMPA receptors, highlights the multifaceted nature of this barbiturate's action beyond its well-established effects on GABA-A receptors. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of these interactions.

B. Unanswered Questions and Future Research Trajectories

Despite our current understanding, several questions remain. The precise binding site of pentobarbital on each of the glutamate receptor subtypes is yet to be fully elucidated. High-resolution structural studies, such as cryo-electron microscopy, of pentobarbital in complex with these receptors would provide invaluable insights. Furthermore, the complex and context-dependent modulation of kainate receptors by pentobarbital warrants further investigation to delineate the specific signaling pathways involved. A more comprehensive understanding of the interplay between pentobarbital's effects on GABAergic and glutamatergic systems will ultimately lead to a more complete picture of its mechanism of action and may inform the development of novel therapeutics with improved selectivity and safety profiles.

VI. References

-

Ouardouz, M., & Durand, J. (1991). GYKI-52466 antagonizes glutamate responses but not NMDA and kainate responses in rat abducens motoneurons. Neuroscience Letters, 125(1), 5-8. [Link]

-

Taverna, F. A., Cameron, L., Hampson, D. R., & MacDonald, J. F. (1994). Sensitivity of AMPA receptors to pentobarbital. European Journal of Pharmacology: Molecular Pharmacology Section, 267(3), R3-R5. [Link]

-

MacIver, M. B., & Kendig, J. J. (1991). Pentobarbitone modulation of NMDA receptors in neurones isolated from the rat olfactory brain. British Journal of Pharmacology, 104(1), 247-254. [Link]

-

Ta, T. T., & Löscher, W. (2000). Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice. Anesthesiology, 92(5), 1387-1400. [Link]

-

Pistis, M., & Constanti, A. (1995). Pentobarbital differentially inhibits N-methyl-D-aspartate and kainate-stimulated [3H]noradrenaline overflow in rat cortical slices. General Pharmacology: The Vascular System, 26(7), 1603-1606. [Link]

-

Poisbeau, P., Williams, S. R., & Mody, I. (1997). Silent GABAA synapses during postnatal development of hippocampal CA1 pyramidal neurones. The Journal of physiology, 505(Pt 2), 429-444. [Link]

-

Marszalec, W., Kurata, Y., Hamilton, B. J., Carter, D. B., & Narahashi, T. (1994). Effect of anesthetic and convulsant barbiturates on N-methyl-D-aspartate receptor-mediated calcium flux in brain membrane vesicles. The Journal of pharmacology and experimental therapeutics, 269(1), 153-160. [Link]

-

Wikipedia. (2024). Barbiturate. In Wikipedia. Retrieved December 18, 2024, from [Link]

-

Weiner, J. L., & Valenzuela, C. F. (2006). In vivo whole-cell patch-clamp recording: a modern tool for a classic approach. Journal of neuroscience methods, 154(1-2), 1-2. [Link]

-

Graves, A. R., & Hell, J. W. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1941, 107-135. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved December 18, 2024, from [Link]

-

Yamakura, T., Sakimura, K., & Mishina, M. (1995). The sensitivity of AMPA-selective glutamate receptor channels to pentobarbital is determined by a single amino acid residue of the alpha 2 subunit. FEBS letters, 374(3), 412-414. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved December 18, 2024, from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421-L429. [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383-400. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Pentobarbital Sodium? Synapse. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved December 18, 2024, from [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

-

Kaczor, A. A., & Matosiuk, D. (2024). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International journal of molecular sciences, 26(13), 6450. [Link]

-

Lerma, J., Paternain, A. V., Rodríguez-Moreno, A., & López-García, J. C. (1997). Molecular physiology of kainate receptors. Neuron, 19(5), 991-1000. [Link]

-

ResearchGate. (n.d.). B max (in fmol/mg protein) and K D values to GABA A , kainate, AMPA and... Retrieved December 18, 2024, from [Link]

-

ResearchGate. (2019, February). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. Retrieved December 18, 2024, from [Link]

-

PubChem. (n.d.). Pentobarbital. Retrieved December 18, 2024, from [Link]

-

ResearchGate. (2018, November). Binding interactions of (R)-pentobarbital with the TM2-TM2' site and... Retrieved December 18, 2024, from [Link]

-

ResearchGate. (n.d.). (PDF) Correction for Inhibition Leads to an Allosteric Co-Agonist Model for Pentobarbital Modulation and Activation of α1β3γ2L GABAA Receptors. Retrieved December 18, 2024, from [Link]

-

U.S. National Library of Medicine. (n.d.). Pentobarbital - StatPearls. NCBI Bookshelf. Retrieved December 18, 2024, from [Link]

-

U.S. National Library of Medicine. (n.d.). Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. PubMed Central. Retrieved December 18, 2024, from [Link]

-

U.S. National Library of Medicine. (n.d.). Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition. PubMed. Retrieved December 18, 2024, from [Link]

-

U.S. National Library of Medicine. (n.d.). Mechanisms of Barbiturate Inhibition of Acetylcholine Receptor Channels. The Journal of General Physiology. Retrieved December 18, 2024, from [Link]

-

U.S. National Library of Medicine. (n.d.). Pentobarbital and synaptic high-affinity receptive sites for gamma-aminobutyric acid. PubMed. Retrieved December 18, 2024, from [Link]

-

U.S. National Library of Medicine. (n.d.). Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. PubMed Central. Retrieved December 18, 2024, from [Link]

-

Mathew, S. S. (2007). Kainate Receptor Modulation Of Synaptic Transmission In Neocortex. [Link]

-

OUCI. (n.d.). Kainate Receptors. Retrieved December 18, 2024, from [Link]

Sources

- 1. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]

- 3. Pentobarbital Sodium: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Modulation of kainate-induced responses by pentobarbitone and GYKI-53784 in rat abducens motoneurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of Pentobarbital Calcium on Neuronal Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentobarbital, a barbiturate derivative, has long been a staple in neuroscience research and clinical practice for its sedative, hypnotic, and anticonvulsant properties. While its primary mechanism of action is the potentiation of GABAergic inhibition through the GABA-A receptor, a growing body of evidence reveals a direct modulatory effect on voltage-gated calcium channels (VGCCs). This guide provides a comprehensive technical overview of the current understanding of how pentobarbital calcium influences the activity of various neuronal calcium channel subtypes. We will delve into the mechanistic details of this interaction, present key quantitative data, and provide detailed experimental protocols for researchers investigating these phenomena. This document is intended to serve as a valuable resource for scientists and drug development professionals seeking to understand the multifaceted actions of pentobarbital and its implications for neuronal function and therapeutic development.

Introduction: Beyond GABAergic Modulation

Pentobarbital calcium's profound effects on the central nervous system (CNS) are primarily attributed to its positive allosteric modulation of the GABA-A receptor.[1] By binding to a specific site on the receptor, pentobarbital increases the duration of chloride ion channel opening in response to GABA, leading to prolonged hyperpolarization and reduced neuronal excitability.[2] However, this well-established mechanism does not fully account for all of pentobarbital's pharmacological effects.

Emerging research has highlighted a second, parallel mechanism: the direct inhibition of neuronal voltage-gated calcium channels.[3] These channels are critical for a myriad of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. By modulating calcium influx, pentobarbital can significantly impact neuronal signaling and contribute to its overall CNS depressant effects. This guide will focus on this direct interaction, exploring the subtype-specific effects and the underlying molecular mechanisms.

The Dual-Pronged Impact of Pentobarbital on Neuronal Excitability

The overall effect of pentobarbital on a neuron is a synergistic combination of enhanced GABAergic inhibition and direct suppression of calcium influx. This dual action contributes to its potent sedative and anticonvulsant properties.

Caption: Dual mechanism of pentobarbital action on neurons.

Subtype-Specific Modulation of Neuronal Calcium Channels

Pentobarbital exhibits differential effects on the various subtypes of voltage-gated calcium channels. Understanding these specific interactions is crucial for elucidating its precise impact on neuronal circuits.

L-Type Calcium Channels (Ca_v1)

L-type calcium channels are high-voltage activated (HVA) channels that play a significant role in dendritic calcium signaling and gene expression. Pentobarbital has been shown to inhibit L-type currents in a concentration-dependent manner.[2]

-

Differential Sensitivity: Studies on recombinant L-type channels have revealed that Ca_v1.2 channels are more sensitive to pentobarbital inhibition than Ca_v1.3 channels.[2]

-

Kinetic Effects: Pentobarbital induces a negative shift in the steady-state inactivation curve of both Ca_v1.2 and Ca_v1.3 channels, suggesting it stabilizes the inactivated state of the channel.[2]

-

Molecular Insights: Mutations in the high-affinity dihydropyridine binding site on Ca_v1.2 channels have been shown to reduce the potency of pentobarbital, suggesting a potential overlap in their binding domains.[2]

N-Type Calcium Channels (Ca_v2.2)

N-type calcium channels are also HVA channels and are primarily located at presynaptic terminals, where they play a critical role in neurotransmitter release. While the effects of pentobarbital on N-type channels are less extensively characterized than on L-type channels, evidence suggests an inhibitory action that contributes to the suppression of synaptic transmission.

P/Q-Type Calcium Channels (Ca_v2.1)

P/Q-type calcium channels are another class of HVA channels crucial for neurotransmitter release at many central synapses. Pentobarbital has been demonstrated to inhibit P/Q-type channels, further contributing to its presynaptic depressant effects.

T-Type Calcium Channels (Ca_v3)

T-type calcium channels are low-voltage activated (LVA) channels that are involved in setting the resting membrane potential and generating rhythmic firing patterns in neurons. Interestingly, studies on mouse sensory neurons have shown that the T-type current is relatively insensitive to pentobarbital at concentrations that significantly block L-type and N-type currents.

R-Type Calcium Channels (Ca_v2.3)

The effects of pentobarbital on R-type calcium channels are not as well-documented in the currently available literature. R-type channels are HVA channels that contribute to neurotransmitter release at some synapses and are also involved in dendritic calcium signaling. Further research is needed to fully elucidate the interaction of pentobarbital with this channel subtype.

Quantitative Analysis of Pentobarbital's Inhibitory Action

The inhibitory potency of pentobarbital on different calcium channel subtypes can be quantified by its half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the drug's effect across different channel types and experimental conditions.

| Calcium Channel Subtype | IC50 (Pentobarbital) | Cell Type/Expression System | Reference |

| Ca_v1.2 | ~0.3 mM | HEK293T cells | [2] |

| Ca_v1.3 | ~1 mM | HEK293T cells | [2] |

| Voltage-activated Ca2+ current | 3.5 µM (for (-)-pentobarbital) | Acutely isolated hippocampal CA1 neurons | [4] |

Note: The stereoisomer (-)-pentobarbital shows a significantly higher potency for blocking voltage-activated calcium currents compared to the (+)-pentobarbital isomer.[4]

Mechanistic Insights into Channel Blockade

The inhibitory action of pentobarbital on voltage-gated calcium channels is not a simple pore-blocking mechanism. Instead, it involves a more complex interaction with the channel's gating machinery.

-

State-Dependent Block: Pentobarbital exhibits a state-dependent block, showing a higher affinity for the inactivated state of the channel.[5] This is evidenced by the negative shift in the steady-state inactivation curve and the use-dependent depression of the current.

-

Effects on Channel Kinetics: Pentobarbital has been shown to accelerate the rate of inactivation of calcium currents.[6] This effect contributes to the reduction in the total calcium influx during a depolarization event. The time course and voltage dependence of channel activation, however, appear to be largely unaffected.

Caption: Pentobarbital's preferential binding to the inactivated state.

Experimental Protocols for Studying Pentobarbital's Effects

Investigating the effects of pentobarbital on neuronal calcium channels requires precise electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for this type of analysis.

Cell Preparation

-

Primary Neuronal Cultures: Dorsal root ganglion (DRG) neurons or hippocampal neurons can be isolated from neonatal or adult rodents and maintained in culture.[7]

-

Acutely Dissociated Neurons: Neurons can be acutely dissociated from brain slices to provide a preparation with more physiologically relevant properties.[4]

-

Heterologous Expression Systems: HEK293 cells can be transfected with cDNAs encoding specific calcium channel subunits (α1, β, and α2δ) to study the pharmacology of a homogenous population of channels.[2]

Electrophysiological Recordings: Whole-Cell Voltage Clamp

The whole-cell voltage-clamp configuration allows for the control of the membrane potential while recording the ionic currents flowing across the cell membrane.

Extracellular Solution (for isolating Calcium Currents):

| Component | Concentration (mM) | Purpose |

| TEA-Cl | 140 | Blocks potassium channels |

| BaCl_2 or CaCl_2 | 5-10 | Charge carrier through calcium channels |

| HEPES | 10 | pH buffer |

| Glucose | 10 | Energy source |

| Tetrodotoxin (TTX) | 0.001 | Blocks voltage-gated sodium channels |

| Adjust pH to 7.4 with TEA-OH. |

Intracellular (Pipette) Solution:

| Component | Concentration (mM) | Purpose |

| CsCl or Cs-methanesulfonate | 130-140 | Blocks potassium channels |

| EGTA or BAPTA | 10-11 | Chelates intracellular calcium |

| Mg-ATP | 3-4 | Energy source |

| Na_2-GTP | 0.3 | Energy source |

| HEPES | 10 | pH buffer |

| Adjust pH to 7.2 with CsOH. |

-

Hold the cell at a relatively depolarized holding potential (e.g., -40 mV) to inactivate low-voltage activated channels.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +50 mV in 10 mV increments for 200 ms).

-

Record the resulting inward currents. L-type currents are characterized by their high activation threshold and slow inactivation.

Caption: Workflow for electrophysiological analysis.

Implications for Drug Development and Neuroscience Research

The dual action of pentobarbital on GABA-A receptors and voltage-gated calcium channels has significant implications:

-

Understanding Anesthesia and Sedation: The inhibition of presynaptic calcium channels and subsequent reduction in neurotransmitter release likely contributes significantly to the anesthetic and sedative properties of pentobarbital.

-

Anticonvulsant Mechanisms: By reducing neuronal excitability through both hyperpolarization and decreased calcium influx, pentobarbital effectively suppresses seizure activity.

-

Therapeutic Potential and Off-Target Effects: A thorough understanding of pentobarbital's interactions with different ion channels is crucial for the development of new therapeutics with improved specificity and reduced side effects. The differential sensitivity of calcium channel subtypes to pentobarbital could be exploited to design more targeted drugs.

Conclusion

Pentobarbital calcium's interaction with neuronal voltage-gated calcium channels represents a significant, yet often overlooked, aspect of its pharmacology. This in-depth technical guide has synthesized the current knowledge on this topic, highlighting the subtype-specific effects, the underlying mechanisms of channel modulation, and the experimental approaches used to study these interactions. It is clear that a comprehensive understanding of pentobarbital's actions requires consideration of both its well-established GABAergic effects and its direct influence on calcium signaling. For researchers and drug development professionals, a deeper appreciation of this dual mechanism is essential for advancing our knowledge of neuronal function and for the rational design of future CNS therapeutics.

References

-

Barbiturate reduction of calcium-dependent action potentials: correlation with anesthetic action. (n.d.). PubMed. Retrieved from [Link]

-

Pentobarbital Calcium Mechanism of Action. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current. (1993, August 1). The Journal of Neuroscience. Retrieved from [Link]

-

Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Electrophysiology: What goes on the inside? (2017, November 29). Scientifica. Retrieved from [Link]

-

Extracellular and intracellular components of the impedance of neural tissue. (2022, February 16). bioRxiv. Retrieved from [Link]

-

Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl. (n.d.). PubMed. Retrieved from [Link]

-

Composition of extracellular and intracellular solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Inhibition of Recombinant L-Type Voltage-Gated Calcium Channels by Positive Allosteric Modulators of GABAA Receptors. (n.d.). PubMed Central. Retrieved from [Link]

-

Whole-Cell Voltage Clamping of Isolated Heart Cells. (n.d.). University of South Alabama. Retrieved from [Link]

-

Patch-clamp is the gold standard technique for high-fidelity analysis of the electrical properties and functional connectivity of neurons. (n.d.). Retrieved from [Link]

-

Patch Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. (2014, April 1). Cold Spring Harbor Protocols. Retrieved from [Link]

-

Reduction of the voltage-dependent calcium current inAplysia neurons by pentobarbital. (n.d.). SpringerLink. Retrieved from [Link]

-

Pentobarbitone modulates calcium transients in axons and synaptic boutons of hippocampal CA1 neurons. (n.d.). PubMed Central. Retrieved from [Link]

-

Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. (n.d.). PubMed Central. Retrieved from [Link]

-

Pentobarbital. (2024, February 25). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Presynaptic R-type calcium channels contribute to fast excitatory synaptic transmission in the rat hippocampus. (n.d.). PubMed. Retrieved from [Link]

-

Differential Inhibition of T-Type Calcium Channels by Neuroleptics. (n.d.). PubMed Central. Retrieved from [Link]

-

Site-directed mutagenesis of a calcium binding site modifies specifically the different biochemical properties of annexin I. (n.d.). PubMed. Retrieved from [Link]

-

Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. Inhibition of Recombinant L-Type Voltage-Gated Calcium Channels by Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Calcium current block by (-)-pentobarbital, phenobarbital, and CHEB but not (+)-pentobarbital in acutely isolated hippocampal CA1 neurons: comparison with effects on GABA-activated Cl- current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of the voltage-dependent calcium current inAplysia neurons by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentobarbital calcium solubility and stability profiles

An In-Depth Technical Guide to the Solubility and Stability Profiles of Pentobarbital Calcium

Introduction

Pentobarbital Calcium is the calcium salt of pentobarbital, a short-acting barbiturate that has historically been utilized for its sedative, hypnotic, and anticonvulsant properties.[1][2] As a derivative of barbituric acid, its physicochemical characteristics are pivotal for its efficacy, safety, and formulation into viable dosage forms.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability profiles of Pentobarbital Calcium is not merely academic; it is a fundamental prerequisite for developing safe, stable, and effective pharmaceutical products, from injectable solutions to suppositories.[5][6]

This guide provides a detailed examination of these critical attributes. We will explore the nuanced interplay between pH, solubility, and chemical stability, explain the primary degradation pathways, and present validated analytical methodologies for its quantification. The insights and protocols herein are designed to equip the pharmaceutical scientist with the necessary knowledge to navigate the formulation challenges associated with this compound.

Physicochemical Characteristics

Pentobarbital Calcium is a white powder.[7] The core molecule, pentobarbital, is 5-ethyl-5-(1-methylbutyl)barbituric acid.[3] The presence of the calcium salt improves upon the very slight water solubility of the free acid form.[2][3]

A critical parameter governing the behavior of pentobarbital in solution is its acid dissociation constant (pKa). The pKa of pentobarbital is approximately 8.1.[8] This value is central to understanding its pH-dependent solubility and stability, as it dictates the equilibrium between the more soluble ionized form and the less soluble un-ionized (free acid) form in aqueous solutions.[3]

Solubility Profile

The solubility of Pentobarbital Calcium is a key factor in its formulation, particularly for parenteral and oral liquid dosage forms. Its solubility is highly dependent on the solvent system and, most critically, the pH of the medium.

Aqueous and Solvent Solubility

Pentobarbital Calcium is described as sparingly soluble in water and slightly soluble in ethanol.[7] It is practically insoluble in solvents like acetonitrile.[7] In contrast, the sodium salt of pentobarbital is very soluble in water.[3] This difference highlights the impact of the counter-ion on the compound's overall solubility.

The Critical Role of pH